Hentriacontanoic acid
Overview
Description
Hentriacontanoic acid, also known as hentriacontylic acid, henatriacontylic acid, or henatriacontanoic acid, is a carboxylic saturated fatty acid . It can be derived from peat wax and montan wax .
Molecular Structure Analysis
The molecular formula of Hentriacontanoic acid is C31H62O2 . The InChI string isInChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33)
. The SMILES string is OC(CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC)=O
. Physical And Chemical Properties Analysis
Hentriacontanoic acid has a molar mass of 466.835 g·mol−1 . Its melting point ranges from 109.3 to 109.6 °C .Scientific Research Applications
Isolation and Characterization in Algae and Plants
Hentriacontanoic acid has been identified in various natural sources. For instance, a novel fatty ester, pentyl hentriacontanoate, was isolated from the red alga Chondria armata (Govenkar & Wahidulla, 2000). Additionally, n-hentriacontanol, closely related to hentriacontanoic acid, was found in the leaves of Vitex negundo L. along with other compounds, highlighting the diverse chemical constituents in plant species (Chandramu, Rao Manohar, Krupadanam, & Reddy Dashavantha, 2003).
Biological Activities and Potential Applications
A study on the chemical constituents of Ainsliaea yunnanensis Franch led to the isolation of various compounds, including hentriacontane (Xiong, Zhang, Chen, Wu, & Wu, 2020). This highlights the potential of hentriacontanoic acid and its derivatives in pharmacological research.
Pharmacological Effects and Mechanisms
The anti-inflammatory potential of hentriacontane has been demonstrated in both in-vivo and in-vitro models, showing significant reduction in inflammatory parameters (Khajuria, Gupta, Sharma, Kumar, Lone, Khullar, Dutt, Sharma, Bhagat, & Ahmed, 2017). This suggests potential applications of hentriacontanoic acid in developing anti-inflammatory drugs.
Potential Herbicidal Applications
An ethyl acetate extract of Oryza sativa (rice) hulls containing hentriacontane among other compounds showed inhibitory activity against certain weeds, suggesting possible applications in agriculture (Chung, Hahn, & Ahmad, 2005).
Molecular Docking Studies
Molecular docking studies of hentriacontane have indicated its potential as an inhibitor for certain proteins, suggesting its relevance in the development of novel drugs for treating cancer and tuberculosis (Madriwala, Suma, & Jays, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
hentriacontanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33/h2-30H2,1H3,(H,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLMUMPTRGEPCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H62O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191623 | |
Record name | Hentriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | Hentriacontanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14519 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hentriacontanoic acid | |
CAS RN |
38232-01-8 | |
Record name | Hentriacontanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38232-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hentriacontanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038232018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hentriacontanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40191623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HENTRIACONTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8P9L2CU4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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